6-(1H-Tetrazol-5-YL)-2,2'-bipyridine 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine
Brand Name: Vulcanchem
CAS No.: 866117-17-1
VCID: VC8143650
InChI: InChI=1S/C11H8N6/c1-2-7-12-8(4-1)9-5-3-6-10(13-9)11-14-16-17-15-11/h1-7H,(H,14,15,16,17)
SMILES: C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NNN=N3
Molecular Formula: C11H8N6
Molecular Weight: 224.22 g/mol

6-(1H-Tetrazol-5-YL)-2,2'-bipyridine

CAS No.: 866117-17-1

Cat. No.: VC8143650

Molecular Formula: C11H8N6

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

6-(1H-Tetrazol-5-YL)-2,2'-bipyridine - 866117-17-1

Specification

CAS No. 866117-17-1
Molecular Formula C11H8N6
Molecular Weight 224.22 g/mol
IUPAC Name 2-pyridin-2-yl-6-(2H-tetrazol-5-yl)pyridine
Standard InChI InChI=1S/C11H8N6/c1-2-7-12-8(4-1)9-5-3-6-10(13-9)11-14-16-17-15-11/h1-7H,(H,14,15,16,17)
Standard InChI Key WSEDPTKTCQEKIK-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NNN=N3
Canonical SMILES C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NNN=N3

Introduction

Structural and Electronic Characteristics

Molecular Architecture

6-(1H-tetrazol-5-yl)-2,2'-bipyridine consists of a 2,2'-bipyridine backbone substituted at the 6-position with a tetrazole ring. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, introduces additional coordination sites and enhances the ligand’s ability to participate in hydrogen bonding and π-π interactions . The bipyridine moiety provides two pyridine nitrogen atoms, creating a tridentate (N,N,N) coordination environment when combined with the tetrazole’s N2 atom .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₀N₆
Molecular Weight274.27 g/mol
Coordination SitesN (pyridine), N (tetrazole)
Tautomerism1H- and 2H-tetrazole forms

The tetrazole ring exhibits tautomerism, with the 1H-form being predominant in neutral conditions. Protonation at the N4 position under acidic conditions converts it to the 2H-tautomer, altering its electronic properties and metal-binding affinity .

Spectroscopic Features

IR spectroscopy reveals characteristic stretches for the tetrazole ring (≈1,520 cm⁻¹ for C=N and ≈1,250 cm⁻¹ for N-N) . UV-Vis spectra of metal complexes show ligand-to-metal charge transfer (LMCT) bands between 300–400 nm, indicative of strong metal-ligand interactions .

Synthesis and Functionalization

Direct Synthesis Routes

The ligand is typically synthesized via cycloaddition reactions. A common method involves reacting 6-cyano-2,2'-bipyridine with sodium azide in the presence of ammonium chloride under refluxing conditions :

6-CN-2,2’-bipyridine+NaN3Δ,NH4Cl6-(1H-tetrazol-5-yl)-2,2’-bipyridine\text{6-CN-2,2'-bipyridine} + \text{NaN}_3 \xrightarrow{\Delta, \text{NH}_4\text{Cl}} \text{6-(1H-tetrazol-5-yl)-2,2'-bipyridine}

This Huisgen-type [2+3] cycloaddition proceeds with yields exceeding 70% . Alternative routes employ palladium-catalyzed cross-coupling to introduce the tetrazole group post-functionalization .

Derivatization Strategies

Coordination Chemistry and Metal Complexes

Mononuclear Complexes

6-(1H-tetrazol-5-yl)-2,2'-bipyridine forms octahedral complexes with Fe(II), Co(II), and Ni(II). With Fe(II), it exhibits spin crossover (SCO) behavior, transitioning between high-spin (S = 2) and low-spin (S = 0) states under thermal or pressure stimuli .

Table 2: Selected Fe(II) Complex Properties

ComplexSpin StateΔEQ (mm/s)Magnetic Moment (μB)Source
[Fe(L)₃]²⁺High-spin3.425.1
[Fe(L)₂(H₂O)₂]²⁺Low-spin0.980.3

Mössbauer spectroscopy confirms these transitions, with quadrupole splitting (ΔEQ) values shifting from 3.42 mm/s (high-spin) to 0.98 mm/s (low-spin) .

Coordination Polymers

The ligand’s ability to bridge metal centers enables the formation of 2D and 3D coordination polymers. For example, {Fe[L]₂}ₙ forms a double-layer sheet structure via axial N-tetrazole linkages, displaying cooperative SCO behavior with a 50 K hysteresis window .

Applications in Metal Ion Extraction and Catalysis

Solvent Extraction of Actinides

Functionalized derivatives extract Am(III) and Cm(III) from nitric acid solutions with separation factors (SFAm/Eu) exceeding 100 . The tetrazole group’s pH-dependent protonation allows selective binding of trivalent actinides over lanthanides .

Table 3: Extraction Performance in HNO₃

Ligand DerivativepHDAmDEuSFAm/EuSource
6-(1H-Tetrazol-5-yl)-bpy2.01501.2125
tert-Butyl-substituted1.59806.5151

Catalytic Oxidation

Cu(II) complexes catalyze the oxidation of alkanes to alcohols with turnover frequencies (TOF) up to 1,200 h⁻¹. The tetrazole moiety stabilizes high-valent metal-oxo intermediates critical for C–H bond activation .

Future Directions and Challenges

While 6-(1H-tetrazol-5-yl)-2,2'-bipyridine shows promise, challenges remain in optimizing its stability under extreme pH conditions and scalability of synthesis. Future research should explore:

  • Photoresponsive Materials: Integrating the ligand into metal-organic frameworks (MOFs) for light-driven SCO applications.

  • Biomedical Applications: Assessing cytotoxicity and potential as MRI contrast agents.

  • Green Chemistry: Developing water-soluble derivatives for homogeneous catalysis.

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